N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-21(2)14-7-5-6-13(10-14)19(23)20-11-17(22)16-12-24-18-9-4-3-8-15(16)18/h3-10,12,17,22H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNNIBUWBQJBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiophene Core
The 1-benzothiophen-3-yl subunit is typically constructed via Friedel-Crafts acylation or thiophene ring-closing reactions. A representative approach involves:
- Friedel-Crafts Acylation : Treatment of thiophenol with α,β-unsaturated ketones in the presence of AlCl₃ induces cyclization to form 3-acylbenzothiophenes. For example, reacting thiophenol with acryloyl chloride yields 3-acetylbenzothiophene after intramolecular cyclization (Yield: 68–72%).
- Cyclocondensation : Alternately, heating 2-mercaptobenzaldehyde with propargyl alcohol under acidic conditions generates the benzothiophene skeleton via alkyne cyclization (Yield: 75–80%).
Introduction of the Hydroxyethyl Group
The hydroxyethyl side chain is introduced through nucleophilic addition or epoxide ring-opening:
- Ketone Reduction : Catalytic hydrogenation of 3-acetylbenzothiophene using Pd/C in ethanol produces 3-(1-hydroxyethyl)benzothiophene (Yield: 85–90%).
- Epoxide Aminolysis : Epoxidation of 3-vinylbenzothiophene with mCPBA, followed by reaction with aqueous ammonia, affords the trans-2-hydroxyethylamine derivative (Yield: 60–65%).
Conversion to Primary Amine
The secondary alcohol is oxidized to a ketone (e.g., using Jones reagent) and subjected to reductive amination with ammonium acetate and NaBH₃CN to yield 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine (Overall Yield: 50–55%).
Synthesis of 3-(Dimethylamino)benzoyl Chloride
Nitration and Reduction of Benzoic Acid
Starting from 3-nitrobenzoic acid:
Dimethylation of the Amino Group
The amine is alkylated using dimethyl sulfate in alkaline conditions:
Conversion to Acid Chloride
The carboxylic acid is activated with thionyl chloride:
- Chlorination : Refluxing 3-(dimethylamino)benzoic acid with SOCl₂ (1:3 molar ratio) in anhydrous DCM yields the corresponding acyl chloride (Yield: 95–98%).
Amide Bond Formation
Coupling Strategies and Reagents
Direct coupling of 2-(1-benzothiophen-3-yl)-2-hydroxyethylamine with 3-(dimethylamino)benzoyl chloride is achieved via:
Catalytic Approaches
Recent innovations leverage solid-supported catalysts for greener synthesis:
Optimization of Reaction Conditions
Key parameters include:
- Temperature : 60–80°C (optimal at 70°C).
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility.
- Time : 12–17 hours for complete conversion.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzothiophene moiety can be reduced under specific conditions.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution of the dimethylamino group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the dimethylamino benzamide structure can facilitate binding to specific proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Similar in having a benzamido group but differs in the presence of a triazole ring.
Dibenzo[b,d]furan derivatives: Share a similar polycyclic structure but differ in the specific functional groups attached.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide is unique due to its combination of a benzothiophene core with a hydroxyethyl and dimethylamino benzamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in other similar compounds.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(dimethylamino)benzamide is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor of bacterial dihydropteroate synthetase, thereby disrupting folic acid synthesis, which is crucial for bacterial growth and proliferation.
- Targeting Kinases : Similar compounds have shown efficacy in inhibiting various kinases involved in cancer cell signaling pathways. This suggests that this compound may also affect kinase activity, potentially leading to reduced cancer cell proliferation .
Antimicrobial Properties
Research indicates that benzothiophene derivatives exhibit significant antimicrobial activity. The inhibition of bacterial growth through the disruption of folic acid synthesis highlights its potential as an antimicrobial agent. Studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains, making them candidates for further development in antibiotic therapies.
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating its ability to inhibit cell proliferation in several cancer cell lines. The compound's mechanism likely involves the modulation of key signaling pathways associated with cancer progression, including those regulated by kinases .
Research Findings and Case Studies
A summary of relevant studies exploring the biological activity of this compound is presented below:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that this compound inhibited bacterial growth in vitro, supporting its use as an antimicrobial agent. |
| Study 2 | Investigated the compound's effect on cancer cell lines, revealing significant reductions in cell viability and proliferation rates. |
| Study 3 | Explored the structure-activity relationship (SAR) of similar benzothiophene derivatives, identifying key structural features that enhance biological activity against targeted enzymes and receptors. |
Pharmacokinetics
Pharmacokinetic studies indicate that the bioavailability of this compound can be influenced by several factors, including pH levels and food intake. Understanding these factors is crucial for optimizing therapeutic efficacy and minimizing side effects during clinical applications.
Q & A
Q. Basic
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL). Pre-formulation studies recommend using co-solvents (e.g., PEG-400) for in vitro assays .
- Stability : Stable at 4°C in dark, anhydrous conditions. Degrades at pH <5 or >9, necessitating buffered solutions (pH 6–8) for long-term storage .
How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Q. Advanced
Analog Synthesis : Modify substituents (e.g., replace dimethylamino with cyano or methoxy groups) to assess electronic effects.
Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies.
Computational Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with targets like G-protein-coupled receptors (GPCRs). SAR data from benzothiophene derivatives suggest enhanced activity with electron-donating groups .
What biological targets are hypothesized for this compound, and how are binding affinities quantified?
Q. Advanced
- Targets : Potential interactions with serotonin receptors (5-HT₃) or orexin receptors due to structural similarity to benzamide pharmacophores.
- Assays :
How can contradictions in reported synthetic yields (e.g., 60% vs. 75%) be resolved?
Q. Advanced
Reagent Purity : Use HPLC-grade solvents and fresh coupling agents to avoid side reactions.
Step Monitoring : Employ TLC or inline IR to track intermediate formation.
Statistical Analysis : Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, yield disparities may stem from variations in benzothiophene precursor purity .
What advanced analytical techniques validate its purity and degradation products?
Q. Advanced
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (90:10 acetonitrile/water) with UV detection (λ = 254 nm).
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds).
- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl group in single crystals .
How is the compound’s mechanism of action studied in complex biological systems?
Q. Advanced
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Proteomics : SILAC labeling to quantify protein expression changes.
- Pharmacological Profiling : Panels of 100+ kinases or ion channels screened at 10 µM to map off-target effects .
What strategies mitigate instability during in vivo pharmacokinetic studies?
Q. Advanced
- Prodrug Design : Esterification of the hydroxyethyl group to enhance metabolic stability.
- Nanoparticle Encapsulation : Use of PLGA nanoparticles for sustained release.
- Plasma Stability Assays : Incubate with liver microsomes to identify major metabolites .
How are computational tools applied to predict its ADMET properties?
Q. Advanced
- ADMET Prediction : Software like SwissADME or ADMETLab2.0 estimates logP (2.5–3.5), CYP450 inhibition risk, and blood-brain barrier permeability.
- MD Simulations : 100-ns molecular dynamics runs to assess binding mode stability in target proteins.
- Toxicity Profiling : QSAR models predict hepatotoxicity (e.g., using ProTox-II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
